nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylphosphanium
CAS No.:
Cat. No.: VC16572905
Molecular Formula: C22H36NiPS10
Molecular Weight: 710.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H36NiPS10 |
|---|---|
| Molecular Weight | 710.9 g/mol |
| IUPAC Name | nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylphosphanium |
| Standard InChI | InChI=1S/C16H36P.2C3H2S5.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h5-16H2,1-4H3;2*4-5H;/q+1;;;+3/p-4 |
| Standard InChI Key | MJMGEZJKYPAWTM-UHFFFAOYSA-J |
| Canonical SMILES | CCCC[P+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Ni+3] |
Introduction
Structural and Compositional Characteristics
Molecular Architecture
The compound consists of a nickel(III) ion coordinated to a 2-sulfanylidene-1,3-dithiole-4,5-dithiolate ligand, forming a planar dithiolene complex. The tetrabutylphosphanium cation ([P(C₄H₉)₄]⁺) serves as a counterion to balance the charge. The ligand’s sulfur atoms create a conjugated π-system, enabling delocalized electron density that stabilizes the nickel center in its +3 oxidation state .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₃₆NiPS₁₀ | |
| Molecular Weight | 710.9 g/mol | |
| Oxidation State of Nickel | +3 | |
| Coordination Geometry | Square planar (dithiolene) |
X-ray crystallography of related nickel dithiolenes reveals slight distortions in the Ni-S bond angles (e.g., 6.45° between ligand planes), attributed to steric interactions from the tetrabutylphosphanium group .
Synthesis and Mechanistic Pathways
Proton-Mediated Rearrangement
A key synthesis route involves the 1,4-aryl shift of electron-rich 1,3-dithiole-2-thione derivatives in the presence of perchloric acid. This process proceeds via:
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Protonation of a hydroxyl group, forming a carbocation stabilized by resonance with the dithiolene π-system.
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Intramolecular nucleophilic attack by a sulfur atom, leading to ring closure and dehydration.
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Coordination with nickel salts (e.g., NiCl₂) in the presence of tetrabutylphosphonium bromide, yielding the final complex .
Optimization Conditions
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Solvent: Tetrahydrofuran (THF) or dichloromethane.
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Temperature: Room temperature to 50°C.
Electrochemical and Spectroscopic Properties
Redox Behavior
Cyclic voltammetry studies show two reversible oxidation waves:
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First oxidation: −740 mV (vs. Ag/Ag⁺), corresponding to the Ni(III)/Ni(IV) transition.
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Second oxidation: +110 mV, attributed to ligand-centered processes .
Spectroscopic Analysis
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UV-Vis Spectroscopy: Absorbance bands at 450–600 nm indicate ligand-to-metal charge transfer (LMCT) transitions.
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IR Spectroscopy: Stretching vibrations at 1050 cm⁻¹ (C=S) and 750 cm⁻¹ (Ni-S) confirm ligand coordination .
Applications in Materials Science
Molecular Conductors
Nickel dithiolenes are precursors for conductive polymers and organic field-effect transistors (OFETs). The extended π-system in the dithiolene ligand facilitates electron delocalization, enabling charge carrier mobility up to 0.1 cm²/V·s in thin-film devices .
Catalytic Activity
Preliminary studies suggest potential in homogeneous catalysis for C–C bond formation, though further validation is required.
Comparative Analysis with Analogous Complexes
Table 2: Counterion Effects on Nickel Dithiolenes
| Property | Tetrabutylphosphanium Complex | Tetrabutylammonium Complex |
|---|---|---|
| Molecular Formula | C₂₂H₃₆NiPS₁₀ | C₂₂H₃₆NNiS₁₀ |
| Oxidation Potential (Ni³⁺/Ni⁴⁺) | −740 mV | −760 mV |
| Solubility in CH₂Cl₂ | High | Moderate |
| Crystallographic Distortion | 6.45° | 5.20° |
The tetrabutylphosphanium variant exhibits enhanced solubility in nonpolar solvents and marginally higher oxidation potentials compared to its tetrabutylammonium counterpart, likely due to differences in ion-pairing effects .
Challenges and Future Directions
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Stability Issues: The Ni(III) center is prone to disproportionation under aerobic conditions, necessitating inert atmosphere handling.
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Device Integration: Improving thin-film morphology for OFET applications remains a hurdle .
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Catalytic Exploration: Expanding scope to asymmetric synthesis or energy storage systems could unlock new utilities.
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